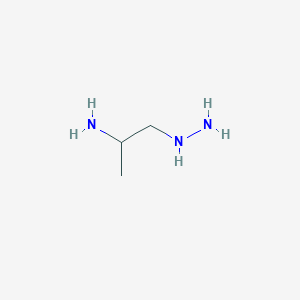

(2-Aminopropyl)hydrazine

Description

Significance of Aminopropylhydrazine Derivatives in Contemporary Organic and Materials Chemistry

Aminopropylhydrazine derivatives are valuable precursors in modern organic synthesis and materials science due to their distinct functional groups. In organic synthesis, their bifunctional nature allows them to serve as versatile building blocks for constructing complex molecules. smolecule.com They are particularly useful in the synthesis of heterocyclic compounds, which are core structures in many pharmaceutically active molecules. smolecule.comcalcasolutions.com The dual amine and hydrazine (B178648) functionalities enable participation in a wide array of coupling reactions, facilitating the assembly of intricate molecular architectures. smolecule.com

In the realm of materials chemistry, these derivatives show significant promise. Hydrazones, formed through the condensation reaction of hydrazines with carbonyl compounds, are being explored for the development of functional materials. smolecule.com The capacity of these hydrazone-based structures for self-assembly makes them suitable candidates for creating novel sensors and catalysts. smolecule.com Although specific research on (2-Aminopropyl)hydrazine in this area is limited, its structure suggests potential as a foundational component for new hydrazone-based functional materials. smolecule.com Furthermore, the broader class of aminopropyl-functionalized materials, such as aminoclays, has demonstrated multifaceted applications in catalysis and biology, indicating a promising path for related hydrazine compounds. rsc.org

Evolution of Research Perspectives on the Hydrazine Moiety and its Derivatives

The scientific community's interest in hydrazine and its derivatives has evolved significantly since the discovery of hydrazine in 1887. researchgate.net Initially, hydrazine gained prominence as a high-energy material, finding applications as a rocket propellant and a gas generant in aerospace and marine contexts. researchgate.netbenthamscience.com Its utility also extended to industrial roles, including as a boiler feed water additive and a chemical intermediate for manufacturing plastic blowing agents and pesticides. researchgate.net

Over time, research has shifted from the parent compound, hydrazine, to its diverse organic derivatives. researchgate.net These derivatives have become crucial intermediates in the synthesis of a wide range of compounds. researchgate.netbenthamscience.com A major focus of modern research is on the chemical properties and reactivity of the hydrazine moiety, such as its nucleophilicity, which allows it to react with electrophiles like carbonyls to form hydrazones. iscientific.orgpressbooks.pub This reactivity is fundamental to its role in constructing various heterocyclic systems, including pyrazoles, triazoles, and pyridazines, which are prevalent in many pharmaceuticals. calcasolutions.com The exploration of hydrazine derivatives has expanded into inorganic chemistry as well, with metal-hydrazine complexes being investigated as precursors for creating nano-sized metal powders and oxides. chemistry-chemists.com This trajectory from an industrial commodity to a versatile tool in synthetic, medicinal, and materials chemistry highlights the enduring and expanding importance of the hydrazine functional group.

Current Research Landscape and Identified Gaps Concerning this compound

The current research landscape for this compound is characterized by foundational studies into its synthesis and characterization, with its broader applications remaining largely conceptual. The compound is primarily positioned as a research chemical, with its potential noted in areas like pharmaceutical synthesis and coordination chemistry, though these applications await extensive validation.

A significant portion of the available literature focuses on synthetic methodologies. One established route involves the use of protecting groups, such as Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), to manage the reactivity of the amine and hydrazine groups and improve reaction yields. Key characterization techniques to confirm the compound's structural integrity include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Despite this foundational work, several research gaps are evident. There is a notable lack of empirical data concerning many of its physical and chemical properties, such as its thermal stability, particularly in comparison to more common hydrazines. While its bifunctional nature suggests utility in creating complex heterocyclic structures or chelating with transition metals, specific studies demonstrating these applications are sparse. smolecule.com Much of the potential ascribed to this compound is inferred from research on its isomer, (3-Aminopropyl)hydrazine, and other hydrazine derivatives. smolecule.com Consequently, a considerable opportunity exists for research aimed at exploring the specific reactivity of this compound, optimizing its synthesis for higher purity and yield, and systematically investigating its potential in materials science and as a precursor for novel bioactive compounds. smolecule.com

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₁₁N₃ | |

| Molecular Weight | 89.14 g/mol | |

| IUPAC Name | 1-hydrazinylpropan-2-amine | |

| InChI Key | BDVMSBKOYCTGFM-UHFFFAOYSA-N | |

| Canonical SMILES | CC(CNN)N |

Key Characterization Techniques for this compound

| Technique | Expected Observations | Reference |

| ¹H and ¹³C NMR | Peaks around δ 1.5–2.5 ppm indicating the 2-aminopropyl chain. | |

| Mass Spectrometry (ESI-MS or MALDI-TOF) | Expected molecular ion [M+H]⁺ at approximately 89.09 g/mol . | |

| Infrared (IR) Spectroscopy | N-H stretching vibrations in the range of 3200–3400 cm⁻¹ and C-N vibrations between 1250–1350 cm⁻¹. |

Structure

3D Structure

Properties

Molecular Formula |

C3H11N3 |

|---|---|

Molecular Weight |

89.14 g/mol |

IUPAC Name |

1-hydrazinylpropan-2-amine |

InChI |

InChI=1S/C3H11N3/c1-3(4)2-6-5/h3,6H,2,4-5H2,1H3 |

InChI Key |

BDVMSBKOYCTGFM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNN)N |

Origin of Product |

United States |

Chemical Reactivity and Transformative Chemistry of 2 Aminopropyl Hydrazine

Reactions of the Hydrazine (B178648) Functional Group

The hydrazine group is known for its strong nucleophilicity, often attributed to the "alpha effect," where the presence of adjacent lone pairs of electrons enhances reactivity. masterorganicchemistry.comquora.com This property governs many of its characteristic reactions.

Formation of Hydrazones with Carbonyl Compounds (Aldehydes and Ketones)

A hallmark reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. wikipedia.org This reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazine to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent dehydration, often catalyzed by a small amount of acid, yields the stable C=N double bond of the hydrazone. libretexts.orglibretexts.orgresearchgate.net

The general mechanism involves:

Protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the terminal -NH2 group of the hydrazine on the carbonyl carbon.

Proton transfer from the nitrogen to the oxygen atom.

Elimination of a water molecule to form the final hydrazone product. libretexts.orgyoutube.com

This reaction is highly efficient and is a fundamental transformation in organic synthesis. researchgate.net For (2-Aminopropyl)hydrazine, this reaction would be expected to proceed readily with a variety of carbonyl compounds.

Table 1: Representative Hydrazone Formation Reactions

| Carbonyl Reactant | Expected Hydrazone Product with this compound |

|---|---|

| Acetone (B3395972) | (E)-N'-(propan-2-ylidene)propane-1,2-diamine |

| Benzaldehyde | (E)-N'-(phenylmethylene)propane-1,2-diamine |

Note: The table shows expected products based on the general reactivity of hydrazines.

Condensation Reactions

Beyond simple hydrazone formation, the hydrazine moiety can participate in more complex condensation reactions, particularly with dicarbonyl compounds or molecules containing other reactive functional groups. These reactions can lead to the formation of heterocyclic structures. For instance, analogous compounds like 2-aminobenzohydrazide have been shown to react with various ketones to form spiro-quinazolines. researchgate.net Similarly, reactions of hydrazones derived from 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) reagents can yield substituted nicotinates or pyridazinones, depending on the reaction conditions and substrates. nih.gov When a hydrazine is treated with two equivalents of a carbonyl compound, it can form an azine (R2C=N-N=CR2). wikipedia.org

Reduction Reactions (e.g., Nitro Group Reduction)

Hydrazine and its derivatives are effective reducing agents in various chemical transformations. acs.org A significant application is the catalytic reduction of aromatic nitro compounds to the corresponding anilines. researchgate.netwikipedia.org This reaction is typically carried out using hydrazine hydrate (B1144303) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), Raney nickel, or iron-based catalysts. acs.orgunimi.it The reaction is believed to proceed through the catalytic decomposition of hydrazine to produce diimide (N2H2), which then acts as the hydrogen-donating species for the reduction. researchgate.net

This method is valued for its mild conditions and selectivity. Furthermore, the hydrazone intermediate formed from a carbonyl compound can be completely reduced to an alkane under basic conditions with heat, a transformation known as the Wolff-Kishner reduction. libretexts.orglibretexts.orgopenstax.org This two-step process effectively deoxygenates aldehydes and ketones. openstax.org

Nucleophilic Addition Reactions

The initial step in hydrazone formation is a classic example of a nucleophilic addition reaction. pearson.com The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon. libretexts.org Hydrazines are generally considered potent nucleophiles, sometimes exhibiting enhanced reactivity known as the alpha-effect. masterorganicchemistry.com They can participate in nucleophilic addition to a variety of electrophilic centers, not just carbonyls. For instance, hydrazines can react with imines in transition-metal-free nucleophilic addition reactions to form new C-N bonds. nih.gov Kinetic studies have extensively investigated the nucleophilicity of hydrazines in reactions with electrophiles like benzhydrylium ions and quinone methides. acs.orgresearchgate.net

Reactions of the Primary Amine Functional Group

The primary amine in this compound provides a second site for nucleophilic attack, leading to a different set of potential reactions.

Condensation with Electrophiles

The primary amine group readily reacts with various electrophiles. Key examples include acylation and alkylation.

Acylation: Primary amines react with acylating agents like acid chlorides or acid anhydrides to form amides. This reaction is typically rapid and high-yielding.

Alkylation: Reaction with alkyl halides leads to the formation of more substituted amines. wikipedia.orgyoutube.com However, this reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and a mixture of products, including tertiary amines and quaternary ammonium (B1175870) salts. masterorganicchemistry.com

Chemoselectivity: A key challenge in the chemistry of this compound is achieving selectivity between the hydrazine and the primary amine group. The relative nucleophilicity of the two groups is a determining factor. While some studies suggest that the alpha-effect makes hydrazines significantly more nucleophilic than primary amines, other kinetic studies have found the reactivity of hydrazine to be similar to that of methylamine. masterorganicchemistry.comacs.orgnih.gov The outcome of a reaction with an electrophile can be highly dependent on the specific substrates, solvent, pH, and other conditions. nih.gov For example, in the acylation of hydrazino acetyl peptides, the reaction can be directed to occur chemoselectively on the hydrazine moiety by carefully controlling the pH of the reaction medium. nih.gov

Table 2: Summary of Functional Group Reactivity

| Functional Group | Reagent Class | Reaction Type | Product Class |

|---|---|---|---|

| Hydrazine | Aldehydes, Ketones | Condensation | Hydrazones |

| Hydrazine | Dicarbonyls | Condensation/Cyclization | Heterocycles |

| Hydrazine | Nitro Compounds (with catalyst) | Reduction | Anilines |

| Primary Amine | Acid Chlorides, Anhydrides | Acylation | Amides |

Selective Derivatization Strategies

The presence of two distinct nucleophilic centers in this compound—the primary amine (-NH₂) and the hydrazine (-NHNH₂) moieties—necessitates chemoselective strategies for controlled derivatization. The relative nucleophilicity of these groups is pH-dependent, which is a key factor in achieving selectivity. Generally, the terminal nitrogen of the hydrazine is more nucleophilic than the primary amine, a phenomenon known as the alpha effect. However, the primary amine is typically more basic. This difference in basicity and nucleophilicity allows for selective reactions under carefully controlled conditions.

One of the most effective strategies for selective derivatization is pH control. At acidic pH, the more basic primary amine will be preferentially protonated to form a non-nucleophilic ammonium salt, leaving the less basic hydrazine group available for reaction with electrophiles. For instance, chemoselective acylation of the hydrazine moiety can be achieved in a slightly acidic buffer (e.g., pH 5.1).

Another powerful approach is the use of protecting groups. The primary amine can be protected with standard amine protecting groups such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or fluorenylmethyloxycarbonyl (Fmoc). These groups are generally stable to conditions required for reactions at the hydrazine moiety. Conversely, the hydrazine group can be selectively protected, often by forming a hydrazone with a ketone or aldehyde, which can be later cleaved under acidic conditions. This would allow for a wide range of transformations to be carried out on the free primary amine.

| Target Moiety | Strategy | Reagents/Conditions | Rationale |

|---|---|---|---|

| Hydrazine (-NHNH₂) | pH-Controlled Acylation | Acyl chloride or activated ester, pH ~5 | Primary amine is protonated and non-nucleophilic, allowing selective reaction at the hydrazine group. |

| Primary Amine (-NH₂) | Protection of Hydrazine | 1. Acetone (to form hydrazone) 2. Reaction at amine 3. Mild acid hydrolysis | Hydrazone formation masks the hydrazine's nucleophilicity, enabling selective derivatization of the amine. |

| Hydrazine (-NHNH₂) | Protection of Amine | 1. Boc₂O or Cbz-Cl (to protect amine) 2. Reaction at hydrazine | Standard amine protecting groups are stable to many reagents that react with hydrazines. |

Bifunctional Reactivity in Complex Systems

The dual functionality of this compound makes it an intriguing substrate for complex reactions where both nucleophilic sites can participate, either sequentially or in a concerted manner.

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are powerful tools in synthetic chemistry. Hydrazine and its derivatives are known to act as the amine component in various MCRs, most notably the Ugi reaction.

In the context of an Ugi-type reaction, this compound could participate in several ways. If the primary amine is protected (e.g., with a Boc group), the hydrazine moiety can react as the amine component. The resulting Ugi product would contain a protected primary amine that could be deprotected in a subsequent step for further functionalization, a strategy known as Ugi/de-protection/cyclization (UDC).

Alternatively, the bifunctional nature of unprotected this compound could lead to more complex MCRs. The more nucleophilic terminal nitrogen of the hydrazine would likely initiate the reaction by forming a hydrazone with an aldehyde or ketone component. The second nitrogen of the hydrazine or the primary amine could then act as an internal nucleophile in a subsequent cyclization step, leading to the formation of heterocyclic structures. For instance, in reactions that generate pyrazole (B372694) derivatives, hydrazine acts as a dinucleophile, reacting with a 1,3-dicarbonyl compound (which can be formed in situ). The presence of the aminopropyl side chain could be exploited to generate further diversity in the final product.

| Reaction Type | Proposed Role of this compound | Potential Outcome |

|---|---|---|

| Ugi Reaction | As the amine component (with the primary amine protected). | α-Acylamino amide product with a latent primary amine for post-MCR modification. |

| Pyrazole Synthesis | As a dinucleophilic component reacting with a 1,3-dicarbonyl precursor. | A substituted pyrazole bearing a 2-aminopropyl group. |

| Novel MCR | Sequential reaction at both hydrazine and amine sites. | Complex heterocyclic scaffolds, potentially through intramolecular cyclization. |

Hydrazine-Mediated Cleavage and Modifications (e.g., in peptide chemistry)

Hydrazine is a well-known reagent in peptide and protein chemistry, primarily used for the cleavage of amide bonds, a reaction known as hydrazinolysis. This process involves the nucleophilic attack of hydrazine on the carbonyl carbon of an amide bond.

The hydrazine moiety of this compound is expected to exhibit this characteristic reactivity. When a peptide is treated with this compound, the peptide bonds would be cleaved to form amino acid hydrazides, with the C-terminal amino acid being released as a free amino acid. For this application, the primary amine of this compound would likely need to be protected to prevent it from competing with the hydrazine in the nucleophilic attack on the peptide backbone.

Hydrazinolysis is not only used for C-terminal sequencing but can also induce selective cleavage within a peptide chain. Peptide bonds involving the carboxyl groups of asparagine and glutamine are particularly susceptible. Furthermore, studies have shown that peptide bonds adjacent to glycine (B1666218) and serine residues are also preferentially cleaved by hydrazine. Treatment with hydrazine can also modify certain amino acid side chains; for example, it can convert arginine residues to ornithine by removing the guanidino group.

The alkyl substitution on the hydrazine in this compound might influence the rate of these reactions due to steric effects, potentially making it less reactive than unsubstituted hydrazine. However, the fundamental cleavage and modification reactions are expected to proceed. The reaction mechanism is understood to be a direct nucleophilic acyl substitution at the peptide carbonyl group, a process that can be accelerated by the presence of ammonium salts.

Advanced Spectroscopic and Structural Elucidation of 2 Aminopropyl Hydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. It exploits the magnetic properties of certain atomic nuclei, including ¹H (proton), ¹³C (carbon-13), and ¹⁵N (nitrogen-15), to generate a spectrum that reveals the chemical environment of each atom. For a molecule like (2-Aminopropyl)hydrazine, with its distinct proton, carbon, and nitrogen environments, NMR is crucial for unambiguous structural confirmation.

Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. In this compound (CH₃CH(NH₂)CH₂NHNH₂), several distinct signals are expected.

The protons on the hydrazine (B178648) (-NHNH₂) and amino (-NH₂) groups are exchangeable and their chemical shifts can vary depending on the solvent, concentration, and temperature. They typically appear as broad singlets. The remaining protons on the propyl chain would exhibit characteristic splitting patterns due to spin-spin coupling with adjacent protons.

Expected ¹H NMR Spectral Data for this compound:

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| CH₃ -CH | ~1.1 - 1.3 | Doublet (d) | ~6-7 Hz |

| CH₃-CH | ~2.8 - 3.2 | Multiplet (m) | - |

| CH-CH₂ -NHNH₂ | ~2.5 - 2.9 | Multiplet (m) | - |

| CH-NH₂ | Variable (Broad) | Singlet (s) | - |

Note: The table presents expected values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. huji.ac.illibretexts.org In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single sharp line, simplifying the spectrum and allowing for easy identification of the number of distinct carbon environments. huji.ac.il

For this compound, three distinct signals are expected, corresponding to the methyl carbon (CH₃), the methine carbon (CH), and the methylene (B1212753) carbon (CH₂). The chemical shift of each carbon is influenced by its local electronic environment, particularly its attachment to electronegative nitrogen atoms. libretexts.org

Expected ¹³C NMR Spectral Data for this compound:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C H₃ | ~15 - 25 |

| CH₃-C H | ~45 - 55 |

Note: The table presents expected values based on typical chemical shifts for aliphatic amines and hydrazines. libretexts.org Actual experimental values may vary.

Nitrogen-15 NMR is a specialized technique used to directly probe the nitrogen atoms within a molecule. Although less sensitive than proton NMR due to the low natural abundance of the ¹⁵N isotope, it provides valuable information about the electronic environment of nitrogen atoms. nih.govacs.org For this compound, three separate nitrogen signals would be anticipated: one for the primary amino group (-NH₂) and two for the distinct nitrogen atoms of the hydrazine moiety (-NH-NH₂).

Studies on hydrazine and its simple derivatives provide reference points for expected chemical shifts. For instance, the ¹⁵N resonance for hydrazine (H₂N-NH₂) appears at approximately 32 ppm in aqueous solution. nih.gov Its metabolites, such as acetylhydrazine and diacetylhydrazine, show signals for the hydrazido nitrogen at 107 ppm and 110 ppm, respectively. nih.gov These values help in assigning the signals in more complex derivatives.

Expected ¹⁵N NMR Chemical Shift Ranges for Hydrazine Derivatives:

| Nitrogen Functional Group | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Aliphatic Amine (-NH₂) | -10 to 60 | General Range |

| Hydrazine (Unsubstituted N) | ~30 - 40 | nih.govscience-and-fun.de |

Note: This table provides general ranges and specific values for reference compounds to aid in the interpretation of spectra for this compound and its derivatives.

Diffusion-Ordered NMR Spectroscopy (DOSY) is a non-invasive technique that separates the NMR signals of different species in a mixture based on their translational diffusion coefficients. This method is particularly useful for assessing the purity of a sample and characterizing mixtures without physical separation.

In a DOSY experiment, a series of NMR spectra are acquired with varying pulsed field gradient strengths. Molecules with higher diffusion coefficients (typically smaller molecules) experience a more significant signal attenuation than larger, slower-diffusing molecules. The data is processed to generate a 2D plot with chemical shifts on one axis and diffusion coefficients on the other. All NMR signals belonging to a single molecular entity will align horizontally at the same diffusion coefficient value. This allows for the confident assignment of signals to this compound and the identification of any impurities or derivatives present in the sample, which would appear at different diffusion coefficient values.

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of a compound by providing a highly accurate measurement of its molecular mass, typically to four or more decimal places. This level of precision allows for the determination of the elemental formula of the parent ion, distinguishing it from other compounds that may have the same nominal mass. rdd.edu.iq

For this compound, HRMS would be used to confirm its molecular formula, C₃H₁₁N₃. The technique can differentiate the target compound from any potential isomeric impurities. The exact mass is calculated by summing the precise masses of the most abundant isotopes of each element.

Calculated Exact Mass for this compound:

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|

Note: The calculated mass is for the protonated molecule ([M+H]⁺), a common ion observed in techniques like Electrospray Ionization (ESI).

This high-precision measurement provided by HRMS serves as a definitive confirmation of the elemental composition of this compound and its synthesized derivatives. rdd.edu.iqrsc.org

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of a wide array of molecules. In the context of hydrazine derivatives, this technique is particularly useful, often employing derivatization to enhance ionization efficiency and sensitivity.

Research Findings:

Hydrazine-based reagents are utilized as "reactive matrices" in MALDI-MS. These reagents react with carbonyl-containing compounds, and the resulting hydrazone derivatives can be readily analyzed. This approach has been successfully applied to improve the detection of various compounds, demonstrating the utility of hydrazine chemistry in enhancing MALDI-MS signals.

The following table outlines the expected key mass spectrometric data points for a derivatized this compound, based on common derivatizing agents and known fragmentation patterns of similar compounds.

| Derivative Type | Expected [M+H]⁺ (m/z) | Major Fragment Ions (m/z) | Fragmentation Pathway |

| Dansyl derivative | Varies | Varies | Loss of the dansyl group, cleavage of the propyl chain |

| Dabsyl derivative | Varies | Varies | Loss of the dabsyl group, alpha-cleavage |

| Un-derivatized | 89.15 | 74.12, 44.09 | Alpha-cleavage, loss of NH₂ |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations and functional groups present in a compound.

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for its amine and hydrazine groups.

Research Findings:

The IR spectra of primary amines exhibit characteristic N-H stretching vibrations in the range of 3300-3500 cm⁻¹. Primary amines (R-NH₂) typically show two bands in this region, corresponding to asymmetric and symmetric stretching modes. The N-H bending vibrations are observed around 1650-1580 cm⁻¹. For hydrazine (H₂NNH₂), the highest energy band in the IR spectrum, occurring at approximately 3350 cm⁻¹, is attributed to the asymmetric N-H stretching vibration.

In compounds containing aminopropyl groups, such as (3-aminopropyl)triethoxysilane, characteristic peaks for C-N stretching are observed around 1166 and 1072 cm⁻¹, while out-of-plane N-H bending vibrations appear near 761 cm⁻¹.

Based on these findings, the following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (NH₂) | Asymmetric Stretch | ~3350 - 3500 | Medium |

| Primary Amine (NH₂) | Symmetric Stretch | ~3250 - 3400 | Medium |

| Hydrazine (NH₂) | N-H Stretch | ~3200 - 3350 | Medium-Strong |

| Primary Amine (NH₂) | N-H Bend (Scissoring) | ~1580 - 1650 | Medium-Strong |

| Alkyl Chain (C-H) | C-H Stretch | ~2850 - 2960 | Strong |

| Alkyl Chain (CH₂) | C-H Bend (Scissoring) | ~1450 - 1470 | Medium |

| Hydrazine (N-N) | N-N Stretch | ~1050 - 1150 | Medium-Weak |

| C-N | C-N Stretch | ~1000 - 1200 | Medium |

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Research Findings:

For hydrazine, Raman spectra show a strong peak around 1149 cm⁻¹ assigned to the N-N stretching mode. The NH₂ rocking modes are observed between 918 and 1075 cm⁻¹, while deformation modes are found around 1600-1655 cm⁻¹. The N-H symmetric and antisymmetric stretching modes appear in the region of 3152-3334 cm⁻¹. The analysis of amines by Raman spectroscopy is well-established, with the N-H stretching vibrations being readily observable.

The following table presents the expected Raman shifts for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Primary Amine (NH₂) | N-H Symmetric Stretch | ~3250 - 3400 | Medium |

| Hydrazine (NH₂) | N-H Symmetric Stretch | ~3150 - 3250 | Medium |

| Alkyl Chain (C-H) | C-H Stretch | ~2850 - 2960 | Strong |

| Hydrazine (N-N) | N-N Stretch | ~1100 - 1150 | Strong |

| C-N | C-N Stretch | ~1000 - 1200 | Medium |

| Primary Amine (NH₂) | N-H Bend | ~1580 - 1650 | Weak |

X-ray Diffraction Studies

X-ray diffraction techniques are indispensable for determining the crystal structure of solid materials, providing precise information on bond lengths, bond angles, and crystal packing.

Single crystal X-ray crystallography allows for the unambiguous determination of the three-dimensional arrangement of atoms in a crystal.

Research Findings:

While a single crystal structure of this compound is not available in the surveyed literature, studies on related hydrazine salts and derivatives provide valuable insights. For instance, hydrazine tetrafluoborate crystallizes in the monoclinic system. The crystal structure of N-[1-(3-Aminopropyl)imidazole]-3,5-di-t-butylsalicylaldimine, which contains an aminopropyl moiety, has been determined to be monoclinic with the space group P2₁/n. researchgate.net

The crystal packing in such compounds is often dominated by extensive hydrogen bonding networks involving the amine and hydrazine groups. The presence of both hydrogen bond donors (N-H) and acceptors (N) in this compound suggests that its crystal structure would also be stabilized by a complex network of intermolecular hydrogen bonds.

The following table provides representative crystallographic data for a related aminopropyl-containing compound to illustrate the type of information obtained from single crystal X-ray diffraction.

| Parameter | N-[1-(3-Aminopropyl)imidazole]-3,5-di-t-butylsalicylaldimine researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.2609(8) |

| b (Å) | 22.665(2) |

| c (Å) | 10.0975(8) |

| β (°) | 100.400(7) |

| Volume (ų) | 2084.7(3) |

| Z | 4 |

Powder X-ray diffraction is a powerful technique for phase identification, purity assessment, and characterization of crystalline materials.

Research Findings:

PXRD patterns provide a unique "fingerprint" for a crystalline solid. While specific PXRD data for this compound is not published, the technique is widely used for the characterization of hydrazine derivatives and their metal complexes. The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), can be used to determine the lattice parameters of the unit cell.

For a powdered sample of a derivative of this compound, PXRD would be instrumental in:

Phase Identification: Confirming the crystalline phase and identifying any polymorphic forms.

Purity Assessment: Detecting the presence of crystalline impurities.

Structural Characterization: In some cases, the crystal structure can be solved from high-quality powder diffraction data.

The following table illustrates the type of data that would be obtained from a PXRD analysis of a crystalline derivative of this compound, showing hypothetical 2θ values and corresponding d-spacings.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 45 |

| 15.5 | 5.71 | 100 |

| 20.8 | 4.27 | 80 |

| 22.1 | 4.02 | 65 |

| 25.7 | 3.46 | 30 |

| 31.0 | 2.88 | 50 |

Computational Chemistry and Theoretical Investigations of 2 Aminopropyl Hydrazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.gov It is widely applied due to its favorable balance between computational cost and accuracy in predicting molecular properties. nih.gov DFT calculations for (2-Aminopropyl)hydrazine typically utilize functionals like B3LYP combined with a basis set such as 6-31G(d,p) to achieve reliable results for geometry and electronic properties. mdpi.com

Geometry optimization is a fundamental computational process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.govyoutube.com For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

The nitrogen atoms in the amino and hydrazine (B178648) groups are expected to be sp³ hybridized, leading to a trigonal pyramidal geometry around them. libretexts.org The C-N bond lengths are typically around 1.47 pm, while the N-N bond in hydrazine is approximately 1.45 Å. libretexts.orgnist.gov The optimization process accounts for steric and electronic effects, such as the repulsion between lone pairs on the adjacent nitrogen atoms of the hydrazine moiety, to establish the most stable conformer.

| Parameter | Bond/Angle | Illustrative Value |

|---|---|---|

| Bond Length (Å) | N-N | 1.45 |

| C-N (propyl) | 1.47 | |

| C-C | 1.53 | |

| N-H | 1.02 | |

| Bond Angle (°) | H-N-H | 106.0 |

| C-N-N | 110.0 | |

| C-C-N | 109.5 |

| Electronic Property | Illustrative Value |

|---|---|

| Dipole Moment (Debye) | 2.10 D |

| Polarizability (ų) | 9.50 ų |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms of the hydrazine group, which possess lone pairs of electrons at a high energy level. The LUMO is likely distributed across the antibonding σ* orbitals of the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests that the molecule is more easily excitable and thus more reactive.

| Parameter | Illustrative Energy (eV) |

|---|---|

| EHOMO | -8.95 |

| ELUMO | 1.25 |

| Energy Gap (ΔE) | 10.20 |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.netdeeporigin.com It is an invaluable tool for identifying the sites of electrophilic and nucleophilic attack. researchgate.netwolfram.com

In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are concentrated around the electronegative nitrogen atoms due to their lone pairs of electrons. These areas represent the nucleophilic centers of the molecule, which are susceptible to attack by electrophiles. Regions of positive electrostatic potential (colored blue) are found around the hydrogen atoms, particularly those bonded to nitrogen, making them the electrophilic sites available for interaction with nucleophiles.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into localized, chemically intuitive orbitals (lone pairs, bonds, antibonds). wisc.eduwikipedia.orgwisc.edu This method allows for the quantitative investigation of intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. youtube.com

For this compound, NBO analysis can quantify the delocalization of electron density from donor orbitals (Lewis-type) to acceptor orbitals (non-Lewis type). wikipedia.org Significant interactions would include the donation of electron density from the nitrogen lone pairs (n) to the antibonding sigma orbitals (σ*) of adjacent C-C, C-N, or N-H bonds. The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated using second-order perturbation theory and indicates the strength of the hyperconjugative effect.

| Donor NBO (i) | Acceptor NBO (j) | Illustrative E(2) (kcal/mol) |

|---|---|---|

| LP (N) on Hydrazine | σ* (N-H) | 4.8 |

| LP (N) on Amine | σ* (C-H) | 3.5 |

| σ (C-H) | σ* (C-N) | 2.1 |

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A higher hardness value corresponds to lower reactivity.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to accept electrons.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts additional electronic charge from the environment.

These parameters are calculated using the following equations based on HOMO and LUMO energies:

μ = (EHOMO + ELUMO) / 2

η = (ELUMO - EHOMO) / 2

S = 1 / (2η)

χ = -μ

ω = μ² / (2η)

| Global Reactivity Parameter | Illustrative Value (eV) |

|---|---|

| Chemical Potential (μ) | -3.85 |

| Chemical Hardness (η) | 5.10 |

| Global Softness (S) | 0.098 |

| Electronegativity (χ) | 3.85 |

| Electrophilicity Index (ω) | 1.45 |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that uses the topology of the electron density to define chemical concepts such as atoms and chemical bonds. Developed by Richard Bader and his group, QTAIM partitions a molecule into atomic basins, which are regions of space defined by zero-flux surfaces in the gradient vector field of the electron density. This approach allows for the calculation of atomic properties and the characterization of interatomic interactions based on the properties of the electron density at specific points called critical points.

A key aspect of QTAIM is the analysis of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the nature of the chemical bond.

Electron Density (ρ): The magnitude of ρ at the BCP correlates with the bond order; a higher value suggests a stronger bond.

Laplacian of Electron Density (∇²ρ): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ < 0) signifies a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region.

For this compound, a QTAIM analysis would elucidate the nature of its various covalent bonds (e.g., N-N, C-N, C-C, N-H, C-H). By calculating the properties at the BCP for each bond, one could quantify their relative strengths and covalent character. For instance, the analysis would provide a quantitative description of the N-N bond in the hydrazine moiety and how it is influenced by the aminopropyl substituent.

Table 1: Hypothetical QTAIM Bond Critical Point (BCP) Properties for Selected Bonds in this compound This table presents theoretical data representative of what a QTAIM analysis would yield for this compound, based on typical values for similar organic molecules.

| Bond | Electron Density (ρ) [a.u.] | Laplacian of Electron Density (∇²ρ) [a.u.] | Bond Character |

| N-N | 0.250 | -0.680 | Covalent |

| C-N | 0.285 | -0.810 | Covalent (Polar) |

| C-C | 0.260 | -0.720 | Covalent |

Intermolecular Interaction Analysis

Understanding the non-covalent interactions that govern how molecules interact with each other is crucial for predicting the physical properties of a substance, such as its crystal packing and boiling point.

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is constructed around a molecule, partitioning the crystal space into regions where the electron density contribution from the molecule of interest is greater than that from all other molecules.

The surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts. The dnorm map uses a red-white-blue color scheme:

Red spots: Indicate contacts shorter than the van der Waals radii, representing close intermolecular interactions like hydrogen bonds.

White areas: Represent contacts approximately equal to the van der Waals radii.

Blue areas: Indicate contacts longer than the van der Waals radii.

Furthermore, the Hirshfeld surface can be decomposed into a 2D "fingerprint plot," which summarizes all intermolecular contacts in the crystal. This plot quantifies the relative contribution of different types of atomic contacts (e.g., H···H, N···H, C···H) to the total surface area, providing a clear picture of the crystal packing forces.

For this compound, with its multiple hydrogen bond donors (-NH₂ and -NH-) and acceptors (nitrogen lone pairs), Hirshfeld analysis would be expected to reveal a rich network of N-H···N hydrogen bonds. H···H contacts would also likely be significant due to the presence of the propyl group.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound This table presents plausible data for this compound, illustrating the typical breakdown of intermolecular contacts for a small, hydrogen-bonding organic molecule.

| Contact Type | Contribution (%) |

| H···H | 45.5 |

| N···H / H···N | 35.8 |

| C···H / H···C | 16.2 |

| Other | 2.5 |

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique that reveals weak interactions in real space. It is based on the relationship between the electron density (ρ) and the reduced density gradient (s). Regions of low electron density and low reduced density gradient correspond to non-covalent interactions.

The results are typically visualized as isosurfaces in 3D space, colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. The color scale indicates the nature and strength of the interaction:

Blue surfaces: Indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces: Represent weak, attractive van der Waals interactions.

Red surfaces: Indicate repulsive interactions, such as steric clashes.

An NCI analysis of this compound would visually map the location and nature of its intermolecular and intramolecular interactions. It would clearly show the strong hydrogen bonding between the hydrazine and amine groups of neighboring molecules. It could also reveal weaker intramolecular interactions, such as potential hydrogen bonding between the two nitrogen-containing groups within the same molecule, which could influence its preferred conformation.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that provide detailed information about the system's dynamic evolution. This method is invaluable for studying conformational changes, solvation processes, and the thermodynamic properties of molecules in different environments.

For this compound, MD simulations could be employed to:

Study Conformational Dynamics: Analyze the rotational barriers around the C-C and C-N bonds and identify the most stable conformations in the gas phase or in solution.

Simulate Solvation: Investigate how this compound interacts with solvent molecules, such as water. This would involve analyzing the structure and stability of the solvation shell and the dynamics of hydrogen bonding between the solute and solvent.

Analyze Bulk Properties: By simulating a large number of molecules, MD can be used to predict macroscopic properties like density and diffusion coefficients for the liquid state.

Monte Carlo (MC) Simulations

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In computational chemistry, MC methods are often used to study the equilibrium properties of molecular systems. Instead of solving equations of motion, MC simulations generate new molecular configurations by making random changes to the positions and orientations of molecules and then accepting or rejecting these changes based on a probability criterion, typically related to the change in potential energy.

MC simulations are particularly useful for studying the thermodynamic properties and phase behavior of fluids. For this compound, MC simulations could be used to:

Predict Thermodynamic Properties: Calculate properties such as the heat of vaporization and vapor pressure.

Investigate Fluid Phase Equilibria: Determine the vapor-liquid equilibrium (VLE) for pure this compound or its mixtures with other substances.

Theoretical Studies on Reaction Mechanisms

Computational chemistry is a fundamental tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, calculate activation energies, and determine reaction rate constants. Such studies provide insights into reaction pathways that may be difficult to probe experimentally.

Theoretical studies on the reaction mechanisms of this compound could focus on several areas:

Decomposition Pathways: Hydrazine and its derivatives are known for their use as fuels, and their decomposition mechanisms are of significant interest. Quantum chemical calculations could be used to explore the unimolecular and bimolecular decomposition pathways of this compound, identifying the initial bond-breaking events and subsequent reactions.

Reactivity: The nucleophilicity of the different nitrogen atoms in this compound could be theoretically assessed. Studies could model its reaction with various electrophiles to predict regioselectivity and reactivity, comparing the nucleophilic strength of the terminal amine with the substituted nitrogen of the hydrazine moiety.

Combustion Chemistry: Building on extensive research into hydrazine-based fuels, detailed kinetic models for the combustion of this compound could be developed. These models, incorporating thermochemical data and rate constants derived from theoretical calculations, would be essential for understanding its performance as a potential propellant.

Advanced Applications of 2 Aminopropyl Hydrazine in Materials Science

Development of Functional Materials

The unique chemical structure of (2-aminopropyl)hydrazine facilitates its use in synthesizing a variety of functional materials. Its derivatives are particularly valuable in creating sensors, catalysts, and specialized polymeric systems for coatings and adhesives.

Hydrazone derivatives, synthesized from hydrazine (B178648) compounds, are instrumental in the development of chemical sensors and catalysts. rsc.org The reaction of the hydrazine group with aldehydes or ketones results in the formation of hydrazones, which can be designed to interact specifically with certain analytes. researchgate.net This has led to the creation of hydrazone-based fluorescent sensors for detecting toxic metals such as Al³⁺, Fe³⁺, Cu²⁺, Zn²⁺, and Hg²⁺. rsc.org These sensors leverage the dual proton donor and acceptor nature of the hydrazone structure, which is a promising characteristic in chemosensor design. mdpi.com The ease of synthesis and the unique photophysical properties of these compounds make them highly effective for monitoring environmental and health-related toxins. rsc.org

In catalysis, copper oxide nanosheets have been employed as high-performance electrocatalysts for hydrazine oxidation, a critical process for hydrazine detection and sensing. mdpi.com Research has demonstrated that these nanosheet architectures exhibit superior oxidation performance and high sensitivity for hydrazine, with a detection limit as low as 15 μM. mdpi.com

The functional groups in this compound allow it to be incorporated into polymer chains, creating materials with specific functionalities for coatings and adhesives. Hydrazine-functionalized polymer brushes have been grafted onto magnetic nanoparticles, a technique that significantly increases the density of reactive groups compared to conventional single-layer functionalization. rsc.org This approach, utilizing techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization, enhances the binding capacity and specificity of the material, which is particularly useful in biomedical applications. rsc.org

In the field of adhesives, water-based latexes containing amino-functional polymers are used to create stable emulsions that undergo crosslinking when a film is formed. google.com These systems can be cured at ambient or elevated temperatures and are valuable in formulations for pressure-sensitive and laminating adhesives. google.com

Corrosion Inhibition Research (e.g., using aminopropylthiazole derivatives)

Derivatives of this compound have shown significant promise as corrosion inhibitors, particularly for protecting metals like mild steel in acidic environments. icrc.ac.iricrc.ac.ir Research into 2-(2-Aminopropyl)thiazole (APT), a derivative, has demonstrated impressive performance, offering an environmentally conscious alternative to conventional toxic inhibitors. icrc.ac.ircortecvci.com The presence of nitrogen and sulfur atoms, along with π-electrons in the molecular structure, makes these compounds effective candidates for corrosion inhibition. electrochemsci.org

Studies have shown that APT can achieve a high inhibition efficiency. At an optimal concentration, the efficiency can reach 88.2%, with performance further improving over time to 95.7% after 48 hours of immersion. icrc.ac.ir This sustained performance makes it a viable option for long-term protection in industrial applications. icrc.ac.ir

| Inhibitor | Concentration | Temperature | Immersion Time | Inhibition Efficiency (%) | Source |

| 2-(2-Aminopropyl)thiazole (APT) | 0.5 mM | 303 K | 5 hours | 88.2 | icrc.ac.iricrc.ac.ir |

| 2-(2-Aminopropyl)thiazole (APT) | 1.0 mM | - | 48 hours | 95.7 | icrc.ac.ir |

This table presents research findings on the corrosion inhibition efficiency of a this compound derivative under specific experimental conditions.

The mechanism by which these inhibitors protect metal surfaces is primarily through adsorption. icrc.ac.ir The study of this process often involves adsorption isotherms, with the Langmuir adsorption isotherm model being particularly relevant. researchgate.net This model presupposes that adsorption occurs as a monolayer on a homogeneous surface where all adsorption sites have equal energy, and there are no interactions between the adsorbed molecules. researchgate.netwikipedia.org

Research has confirmed that the adsorption of aminopropylthiazole derivatives on steel surfaces aligns well with the Langmuir isotherm. icrc.ac.ir This indicates that the inhibitor molecules form a stable, uniform monolayer on the metal, which is crucial for effective corrosion protection. icrc.ac.irresearchgate.net The fit to this model suggests strong, specific interactions between the inhibitor and the steel surface. icrc.ac.ir

The adsorption of the inhibitor molecules onto the metal surface results in the formation of a stable, protective film. icrc.ac.irfineamin.com This film acts as a barrier, isolating the metal from the corrosive environment. researchgate.net Film-forming amines, a class to which these derivatives belong, adhere to the metal and create a barrier against corrosive agents like dissolved oxygen. cortecvci.comfineamin.com The effectiveness of this protective layer is enhanced by the molecular structure of the inhibitor, which contains heteroatoms (like nitrogen and sulfur) that serve as active centers for adsorption onto the metal surface. electrochemsci.org This film minimizes the electrochemical reactions that lead to corrosion, thereby preserving the integrity of the material. cortecvci.comnih.gov

Precursors for Organic Electronics and Photovoltaic Materials

Hydrazine derivatives are being actively investigated for their potential as precursors in the synthesis of materials for organic electronics and photovoltaics. nanochemres.org These compounds can be used to create novel conjugated materials, such as hydrazones, which possess desirable optoelectronic properties for applications in devices like dye-sensitized solar cells (DSSCs). nanochemres.orgnanochemres.org

The process in these solar cells involves photoactive dyes absorbing sunlight and injecting electrons into a semiconductor's conduction band. nanochemres.org The electronic structure of the dye, particularly the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical to the efficiency of this process. nanochemres.org Theoretical and experimental studies on hydrazine-derived compounds explore the relationship between their molecular structure and these key optoelectronic characteristics. nanochemres.org By modifying the structure, researchers can tune the HOMO-LUMO energy gap, which directly impacts the performance of the solar cell. nanochemres.org The synthesis of these materials often involves condensation reactions to form the final hydrazone products, which are then purified and validated for their efficacy in photovoltaic devices. nanochemres.orgnanochemres.org

| Property | Significance in Photovoltaics | Source |

| Highest Occupied Molecular Orbital (HOMO) Energy | Influences electron donation capability and dye regeneration. | nanochemres.org |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Must be aligned with the semiconductor's conduction band for efficient electron injection. | nanochemres.org |

| HOMO-LUMO Energy Gap (ΔG) | Determines the light absorption spectrum and the potential open-circuit voltage (Voc) of the solar cell. | nanochemres.org |

This table outlines key electronic properties of hydrazine-derived materials and their importance for applications in solar cells.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the advanced applications of the compound "this compound" in the surface modification of materials such as chromatographic materials or nanoparticles. The search did not yield any detailed research findings, data, or methodologies pertaining to the use of this specific chemical for these purposes.

Therefore, it is not possible to generate the requested article on "6.4. Surface Modification in Advanced Materials (e.g., chromatographic materials, nanoparticles)" focusing solely on "this compound" as the subject. The strict constraint to only include information about this specific compound prevents the inclusion of related but distinct topics such as surface modification using other aminopropyl silanes or different hydrazine derivatives, for which literature is available.

Lack of Specific Research on this compound in the Synthesis of Specified Heterocycles

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of specific research detailing the application of this compound in the synthesis of the heterocyclic compounds outlined in the requested article structure. The provided search results consistently refer to the use of general hydrazines, such as hydrazine hydrate (B1144303), phenylhydrazine, and various other hydrazine derivatives, in these synthetic pathways.

The investigation into the use of this compound as a bifunctional building block for complex molecules and in the synthesis of pyrazoles, pyridazines, triazoles, benzimidazoles, pyrano[2,3-c]pyrazoles, and phthalazines did not yield specific examples or dedicated studies involving this particular compound. General synthetic methodologies for these heterocycles are well-documented with other hydrazine-containing reagents. For instance, the synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative youtube.comnih.govmdpi.comorganic-chemistry.org. Similarly, the formation of pyridazines can be achieved by reacting 1,4-dicarbonyl compounds with hydrazines nih.govorganic-chemistry.orgchemtube3d.comliberty.edu. The synthesis of 1,2,4-triazoles is also described using various hydrazine derivatives in reactions with compounds like amidines or formamide (B127407) organic-chemistry.orgorganic-chemistry.orgchemistryjournal.netfrontiersin.org.

Likewise, the construction of benzimidazole (B57391), pyrano[2,3-c]pyrazole, and phthalazine (B143731) rings involves reactions with hydrazines, but the literature does not specifically mention this compound as a reactant. For example, benzimidazole synthesis can involve the cyclization of o-phenylenediamines with various reagents, and subsequent modifications can introduce hydrazone moieties mfd.org.mkorganic-chemistry.org. The synthesis of pyrano[2,3-c]pyrazoles is frequently a multi-component reaction involving a hydrazine, a β-ketoester, an aldehyde, and malononitrile (B47326) semanticscholar.orgmdpi.comnih.govresearchgate.net. Phthalazine synthesis often starts from phthalic acid derivatives and a hydrazine rdd.edu.iqlongdom.org.

While this compound possesses both an amino and a hydrazine functional group, making it a potential bifunctional building block, specific studies demonstrating its application in the synthesis of the requested complex heterocyclic molecules could not be located in the provided search results. Therefore, to maintain scientific accuracy and adhere strictly to the requested subject matter, the article cannot be generated as outlined due to the lack of specific supporting research.

Applications of 2 Aminopropyl Hydrazine in Synthetic Organic Chemistry

Synthesis of Nitrogen-Containing Heterocyclic Compounds

Thiadiazoles

(2-Aminopropyl)hydrazine serves as a key building block in the synthesis of certain substituted thiadiazoles. Specifically, it has been utilized in the preparation of 5-amino-3-(2-aminopropyl)-1,2,4-thiadiazoles. researchgate.netresearchgate.net Thiadiazoles are a class of five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. They are recognized as important scaffolds in medicinal chemistry due to the diverse biological activities exhibited by their derivatives. researchgate.net

The synthesis of 5-amino-3-(2-aminopropyl)-1,2,4-thiadiazoles involves a multi-step reaction sequence where the this compound moiety is incorporated to form the final substituted thiadiazole ring system. researchgate.net While the specific reaction mechanism for the synthesis of 5-amino-3-(2-aminopropyl)-1,2,4-thiadiazoles is detailed in specialized literature, the general synthesis of 1,2,4-thiadiazoles often involves the cyclization of a thioamide precursor. researchgate.net The presence of the aminopropyl side chain, originating from the starting hydrazine (B178648) derivative, offers a handle for further functionalization, allowing for the creation of a library of hybrid multifunctional compounds. researchgate.net

Table 1: Synthesis of Thiadiazole Derivatives

| Starting Material | Reagent | Product | Significance |

|---|---|---|---|

| Thioamide precursors | Oxidizing agents | 3,5-dialkyl/diaryl-1,2,4-thiadiazoles | General route to symmetrical thiadiazoles. researchgate.net |

| This compound derivative | Cyclizing agents | 5-amino-3-(2-aminopropyl)-1,2,4-thiadiazoles | Introduces a functional side chain for further modification. researchgate.netresearchgate.net |

Role in Reductions

Wolff-Kishner Reduction

The Wolff-Kishner reduction is a powerful method in organic chemistry for the deoxygenation of aldehydes and ketones to their corresponding alkanes. wikipedia.orgalfa-chemistry.com The reaction is typically carried out by heating the carbonyl compound with hydrazine hydrate (B1144303) and a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene (B1197577) glycol. masterorganicchemistry.com

The mechanism of the Wolff-Kishner reduction involves the in-situ formation of a hydrazone intermediate from the reaction of the carbonyl compound with hydrazine. wikipedia.org Subsequent deprotonation of the hydrazone by the strong base, followed by a series of steps involving the extrusion of dinitrogen gas, leads to the formation of a carbanion which is then protonated by the solvent to yield the alkane. wikipedia.orgnih.gov The formation of the highly stable nitrogen gas is a key driving force for the reaction. masterorganicchemistry.com

While hydrazine itself is the classic reagent for this transformation, substituted hydrazines can also be employed. acs.orgacs.org The use of an alkyl-substituted hydrazine, such as this compound, would be expected to initially form the corresponding N-alkylhydrazone. The subsequent steps of the reduction would depend on the stability and reactivity of this intermediate under the harsh, basic conditions of the reaction. It is plausible that the N-N bond could be cleaved to release nitrogen gas, although the presence of the alkyl substituent might influence the reaction pathway and potentially lead to side reactions. acs.org Specific examples of the use of this compound in the Wolff-Kishner reduction are not prevalent in the general literature, suggesting that hydrazine hydrate remains the reagent of choice for this transformation.

Precursor for Pharmaceutically Relevant Molecular Scaffolds

Hydrazine and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceutically important molecules. researchgate.netorganic-chemistry.org The N-N bond is a key structural motif in numerous bioactive compounds, and the ability of hydrazines to participate in cyclization reactions makes them invaluable precursors for the synthesis of various heterocyclic systems. organic-chemistry.orgnih.gov These heterocyclic scaffolds form the core of many drugs.

This compound, with its dual reactive sites, presents an interesting potential as a precursor for complex molecular scaffolds. The primary amine can be acylated or alkylated, while the hydrazine moiety can react with carbonyl compounds to form hydrazones, which can then be cyclized to form heterocycles such as pyrazoles or pyridazines. nih.gov The presence of the propyl chain also introduces a degree of conformational flexibility and a lipophilic character that can be advantageous in drug design.

While direct links between this compound and the synthesis of specific commercial drugs were not identified in a general literature survey, the importance of alkylated hydrazines as precursors for pharmaceuticals is well-established. researchgate.net For instance, hydrazine derivatives are key intermediates in the synthesis of drugs like the antibacterial agent cefazolin (B47455) and the anti-migraine drug rizatriptan. The structural features of this compound make it a plausible candidate for the synthesis of novel analogs of existing drugs or for the development of entirely new pharmacophores.

Table 2: Examples of Pharmaceutical Scaffolds Derived from Hydrazine Derivatives

| Hydrazine Derivative Type | Resulting Scaffold | Therapeutic Area (Example) |

|---|---|---|

| Substituted hydrazines | Pyrazoles | Anti-inflammatory (e.g., Celecoxib) |

| Hydrazides | Triazoles | Antifungal |

| Alkyl hydrazines | Various heterocycles | Antibacterial, Antimigraine |

Future Research Directions and Emerging Potential of 2 Aminopropyl Hydrazine

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The advancement of (2-Aminopropyl)hydrazine chemistry is contingent on the development of more efficient, scalable, and environmentally benign synthetic methodologies. Current research into hydrazine (B178648) derivatives is paving the way for greener alternatives to traditional synthesis protocols. A significant area of future research will be the application of biocatalysis. The use of enzymes, such as imine reductases (IREDs), has shown promise for the reductive amination of carbonyl compounds with hydrazines. nih.gov A key advantage of this approach is the potential for high stereoselectivity, which would be crucial for producing specific enantiomers of this compound for specialized applications.

Future synthetic strategies could focus on H₂-driven double reductive hydrazination, a process that improves atom economy and sustainability by using molecular hydrogen as the reductant and integrating a hydrogenase for cofactor regeneration. nih.gov This biocatalytic approach offers a mild and direct pathway to novel N-heterocyclic compounds derived from hydrazine precursors. nih.gov Furthermore, exploring novel catalytic systems for the reduction of nitro compounds using stable and inexpensive reagents like hydrazine hydrate (B1144303) in the presence of catalysts such as iron(III) chloride could offer cost-effective and high-yield pathways. scirp.orgresearchgate.net

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Enzymatic Reductive Hydrazination | High stereoselectivity, mild reaction conditions, environmentally friendly. nih.gov | Discovery and engineering of novel imine reductases (IREDs) with high activity and selectivity for aminopropyl precursors. |

| H₂-Driven Biocatalytic Processes | High atom efficiency, enhanced sustainability for large-scale production. nih.gov | Integration of hydrogenase cofactor regeneration systems with IREDs for efficient synthesis. nih.gov |

| Catalytic Reduction Routes | Use of inexpensive, stable reagents and catalysts; potentially high yields. scirp.orgresearchgate.net | Optimization of catalyst systems (e.g., Iron(III) Chloride) for the selective reduction of appropriate precursors using hydrazine hydrate. scirp.orgresearchgate.net |

Exploration of Undiscovered Chemical Transformations and Reactivity Patterns

The bifunctional nature of this compound—possessing both a primary amine and a hydrazine group—opens a vast landscape of chemical transformations waiting to be explored. The hydrazine moiety is known for its nucleophilic character and its role in reactions like the Wolff-Kishner reduction, which converts aldehydes and ketones to alkanes. libretexts.orglibretexts.org Future research should investigate the differential reactivity of the two nitrogen-containing groups in this compound.

Kinetic studies comparing the nucleophilicity of the terminal amino group versus the hydrazine nitrogens will be fundamental. Research has shown that while methyl groups can increase the reactivity of the α-position of hydrazines, they decrease it at the β-position. researchgate.netnih.gov Understanding these electronic effects within the aminopropyl structure is key. This knowledge will enable selective functionalization, allowing one group to be protected while the other is reacted, leading to the synthesis of complex molecules with precisely controlled architectures.

Emerging research on hydrazine probes has identified distinct reactivity modes, including direct polar coupling (DPC) and oxidative fragmentation/coupling (OFC), which allow hydrazines to act as covalent modifiers for a range of enzymes. nih.gov Exploring these pathways with this compound could lead to the development of novel biochemical probes or enzyme inhibitors. Additionally, the reductive cleavage of the N-N bond in the hydrazine moiety presents a pathway for generating amino compounds, a transformation that has been achieved using air-stable ruthenium catalysts for the synthesis of ammonia (B1221849) from hydrazine. rsc.org

Integration with Advanced Analytical and Characterization Techniques for Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanisms of this compound is essential for controlling its chemical transformations. The integration of advanced analytical techniques will be pivotal in elucidating reaction intermediates, transition states, and kinetic profiles. Standard methods for hydrazine analysis include spectrophotometry and chromatography (both gas and liquid). cdc.govresearchgate.net

For deeper mechanistic insights, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are indispensable for unequivocal identification of reactants, intermediates, and products. cdc.gov Challenges in analyzing reactive compounds like hydrazines, which are prone to autoxidation, can be overcome by rapid derivatization prior to analysis. cdc.gov For instance, derivatization with reagents like pentafluorobenzaldehyde (B1199891) or p-dimethylaminobenzaldehyde can stabilize the analyte for GC or spectrophotometric analysis. nih.gov A fast and sensitive method involves derivatization with acetone (B3395972) to form the corresponding acetone azine, which can be readily analyzed by GC with a flame ionization detector (FID). sielc.com

To ensure the accuracy of mechanistic studies, particularly those involving trace elements or catalysts, rigorous analytical procedures are necessary. Best practices include minimizing the use of glassware to prevent contamination, analyzing blanks alongside samples, and using techniques like Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) to profile elemental content and identify potential interferences. nasa.gov

| Analytical Technique | Application in Mechanistic Studies | Key Advantages |

| Gas/Liquid Chromatography-Mass Spectrometry (GC/MS, LC/MS) | Identification of reaction intermediates and products; kinetic analysis. cdc.gov | High sensitivity and selectivity for unequivocal compound identification. cdc.gov |

| Spectrophotometry (with Derivatization) | Quantification of hydrazine concentration during reactions. cdc.govnih.gov | Well-established methods with available derivatizing agents. nih.gov |

| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Analysis of trace elemental content in catalysts and reaction mixtures. nasa.gov | Ultra-sensitive detection of metals and other elements to rule out unintended catalytic effects. nasa.gov |

Computational Predictions Guiding Experimental Design and Discovery

Computational chemistry offers powerful tools to predict the behavior of molecules like this compound, thereby guiding experimental efforts and accelerating discovery. Density Functional Theory (DFT) calculations can be employed to investigate reaction mechanisms at an atomic level, as demonstrated in studies on the hydrazine-mediated reduction of graphene oxide. arxiv.org Such calculations can elucidate reaction pathways, determine activation energies, and predict the stability of intermediates, helping researchers to select the most promising reaction conditions. arxiv.orgrsc.org

Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are valuable for understanding molecular conformation and the nature of intermolecular interactions, such as hydrogen bonding, which can significantly influence reactivity. mdpi.comnih.gov These computational methods can predict how the aminopropyl group might influence the crystal packing and solid-state reactivity of its derivatives. mdpi.comnih.gov

Furthermore, kinetic modeling and thermochemical calculations can predict the decomposition pathways and energy release of new energetic materials derived from this compound. mdpi.comdtic.mil By computationally screening potential derivatives for desired properties, such as thermal stability or specific reactivity patterns, experimental work can be focused on the most promising candidates, saving time and resources. Molecular docking studies can also predict the binding affinity of this compound derivatives with biological targets, guiding the design of new therapeutic agents. researchgate.net

Expanding Applications in Advanced Materials and Catalysis

The unique structure of this compound makes it an attractive building block for advanced materials and a versatile ligand in catalysis. The presence of multiple nitrogen atoms provides coordination sites for metal ions, suggesting its use in the synthesis of metal-organic frameworks (MOFs) or as a ligand for homogeneous catalysts.

In materials science, hydrazine derivatives are used in the synthesis of organic-inorganic hybrid materials. For instance, hydrazine hydrate is used as a reducing agent to prepare Octa(aminophenyl)silsesquioxane (OAPS), a nanocomposite precursor. scirp.orgresearchgate.net The bifunctionality of this compound could be leveraged to create novel polymers or cross-linking agents for resins, potentially leading to materials with enhanced thermal stability or mechanical properties.

In catalysis, supported iridium catalysts are used for the decomposition of hydrazine to produce hydrogen for applications like chemical propulsion. mdpi.com The aminopropyl group could serve as a tether to immobilize catalytic metal centers onto a support material. Research has also demonstrated dual-functional catalysis where an organic bilayer loaded with a silver co-catalyst promotes the oxidation of hydrazine. rsc.orgnih.gov Derivatives of this compound could be incorporated into such systems. Moreover, the ability of ruthenium complexes to catalyze the reductive cleavage of the N-N bond in hydrazine to produce ammonia suggests that catalysts designed with this compound-based ligands could be explored for nitrogen fixation or other reductive transformations. rsc.org

Q & A

Q. How can researchers optimize the synthesis of (2-Aminopropyl)hydrazine to improve yield and purity?

Methodological Answer:

- Reaction Conditions: Optimize temperature (typically 60–80°C for hydrazine derivatives), pH (neutral to slightly acidic), and solvent choice (e.g., ethanol or methanol for solubility and stability). Excess hydrazine hydrate can drive reactions to completion .

- Purification: Use recrystallization in ethanol or column chromatography to isolate pure product. Monitor progress via thin-layer chromatography (TLC) .

- Yield Enhancement: Employ refluxing for 6–8 hours, as demonstrated in analogous hydrazide syntheses, achieving >90% yield .

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify amine (-NH) and hydrazine (-NH-NH) proton environments. Peaks near δ 1.5–2.5 ppm indicate the 2-aminopropyl chain .

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF. Expected molecular ion [M+H] for CHN is 89.09 g/mol .

- Infrared (IR) Spectroscopy: Identify N-H stretching (3200–3400 cm) and C-N vibrations (1250–1350 cm) .

Q. How does the stability of this compound under varying laboratory conditions affect experimental reproducibility?

Methodological Answer:

- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Hydrazine derivatives often degrade above 150°C, requiring storage at ≤4°C .

- Solvent Compatibility: Test solubility in polar aprotic solvents (e.g., DMSO) for biological assays. Avoid prolonged exposure to moisture to prevent hydrolysis .

- Long-Term Storage: Use inert atmospheres (argon/nitrogen) to prevent oxidation. Monitor purity via HPLC every 3–6 months .

Advanced Research Questions